3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide
Description
Properties
IUPAC Name |
(3Z)-3-[(2,6-dichlorophenyl)methoxyimino]-N-(2,4-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F2N2O2/c17-12-2-1-3-13(18)11(12)9-24-21-7-6-16(23)22-15-5-4-10(19)8-14(15)20/h1-5,7-8H,6,9H2,(H,22,23)/b21-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIVIGBNGOPOMB-YXSASFKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC(=O)NC2=C(C=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)NC2=C(C=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide typically involves multiple steps:
Formation of the Oximino Group: The initial step involves the reaction of 2,6-dichlorobenzyl chloride with hydroxylamine to form the oximino intermediate.
Coupling with Propanamide: The oximino intermediate is then coupled with 2,4-difluorophenylpropanamide under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification Processes: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oximino group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of dichlorobenzyl oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacologically active compound.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways related to its target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including pesticidal benzamides, antifungal agents, and enzyme inhibitors. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: Unlike diflubenzuron (a benzamide insecticide) or isoconazole (an imidazole antifungal) , the target compound’s propanamide core may favor distinct binding modes. The 2,4-difluorophenyl group in the target compound contrasts with the 4-chlorophenylthiazole in analogs, which could alter lipophilicity and metabolic stability .
However, the propanamide backbone likely reduces antifungal activity compared to imidazole-based drugs. Diflubenzuron’s 2,6-difluorobenzamide group highlights the importance of fluorination in pesticidal activity, though the target compound’s additional dichlorobenzyl group may confer broader-spectrum efficacy .
Synthetic Routes :
- The target compound’s synthesis mirrors methods for related halogenated propanamides, such as TAD-0000004 (AS1938909), which involves coupling of chloromethylated aromatics with amine derivatives under basic conditions .
- In contrast, isoconazole nitrate requires multi-step alkylation and nitration, reflecting the complexity of imidazole derivatives .
Research Implications and Gaps
- However, empirical data on its efficacy, toxicity, and metabolic stability are absent in the provided evidence.
- Comparative Limitations: While structural analogs like diflubenzuron and isoconazole are well-characterized , the target compound’s unique oxyimino-propanamide hybrid necessitates dedicated biochemical assays to elucidate its mechanism.
Biological Activity
3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a dichlorobenzyl group, an imino linkage, and a difluorophenyl moiety. The molecular formula is , which contributes to its unique biological properties. The presence of fluorine atoms generally enhances metabolic stability and bioactivity by affecting electronic properties and steric interactions.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and inflammatory conditions.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 4.36 | |
| MCF7 (Breast Cancer) | 5.12 | |
| A549 (Lung Cancer) | 3.78 |
These results indicate that the compound is more potent than some established chemotherapeutic agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL |
These findings suggest that it could serve as a lead compound for developing new antimicrobial agents.
Case Studies
- Study on Anticancer Efficacy : A study conducted on the HCT116 cell line revealed that treatment with this compound resulted in significant cell cycle arrest at the G1 phase, indicating its potential to inhibit tumor growth through cell cycle modulation.
- Evaluation of Antimicrobial Properties : In a comparative study of various compounds against Staphylococcus aureus, this compound displayed superior activity compared to traditional antibiotics, suggesting its potential role in treating antibiotic-resistant infections.
Q & A
Q. How can crystallography aid in understanding conformational flexibility?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) of the compound or analogs (e.g., ’s crystallographic analysis of fluoroaniline derivatives) reveals torsional angles critical for target engagement. Crystallize in ethyl acetate/hexane systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
